L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid
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Overview
Description
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, due to its intricate structure, is of significant interest in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production also requires rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine and threonine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid has several scientific research applications:
Biochemistry: Used to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Medicinal Chemistry: Explored for its role in developing peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-alanyl-N~5~-(diaminomethylene)-L-ornithine
- L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine
- L-alanyl-N~5~-(diaminomethylidene)-L-ornithinamide
Uniqueness
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid is unique due to its specific sequence and the presence of multiple functional groups that confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
921207-30-9 |
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Molecular Formula |
C26H40N8O10 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C26H40N8O10/c1-12(27)21(39)31-16(4-3-9-30-26(28)29)22(40)32-17(10-14-5-7-15(36)8-6-14)23(41)34-20(13(2)35)24(42)33-18(25(43)44)11-19(37)38/h5-8,12-13,16-18,20,35-36H,3-4,9-11,27H2,1-2H3,(H,31,39)(H,32,40)(H,33,42)(H,34,41)(H,37,38)(H,43,44)(H4,28,29,30)/t12-,13+,16-,17-,18-,20-/m0/s1 |
InChI Key |
SEDIMLWTUOWSFD-MGFXBUOESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |
Origin of Product |
United States |
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